

# Application Note: Identification of 1-Nitrobutane using Gas Chromatography-Mass Spectrometry (GC-MS)

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## Compound of Interest

Compound Name: 1-Nitrobutane

Cat. No.: B1203751

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## Abstract

This application note provides a detailed protocol for the identification of **1-nitrobutane** in organic solvents using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology outlines sample preparation, instrument parameters, and data analysis for the qualitative identification of this volatile nitroalkane. The protocol is designed to be a robust starting point for method development and validation in various research and quality control settings.

## Introduction

**1-Nitrobutane** ( $C_4H_9NO_2$ ) is a C-nitro compound that can be used as a precursor in organic synthesis, for example, in the production of butylamine.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[2] The gas chromatograph separates components of a mixture which are then ionized and detected by the mass spectrometer based on their mass-to-charge ratio.[3] This method offers high sensitivity and specificity, making it ideal for the analysis of compounds like **1-nitrobutane**.

## Experimental Protocols

## Sample Preparation

A critical step in GC-MS analysis is the proper preparation of the sample to ensure it is suitable for injection and to minimize matrix interference.

Protocol for Standard Preparation:

- **Solvent Selection:** Choose a volatile organic solvent in which **1-nitrobutane** is soluble, such as dichloromethane or hexane.[4]
- **Stock Solution:** Prepare a stock solution of **1-nitrobutane** at a concentration of 1 mg/mL in the selected solvent.
- **Working Standard:** Dilute the stock solution to a final concentration of approximately 10 µg/mL. This concentration is generally suitable for achieving a good signal-to-noise ratio with a 1 µL injection.[5]
- **Vial Transfer:** Transfer the working standard to a 1.5 mL glass autosampler vial.[4][5]

General Guidelines for Sample Preparation:

- Samples should be free of particulate matter. Centrifugation or filtration is recommended if solids are present.[4]
- Avoid the use of plastic vials or parafilm as these can introduce interfering compounds.[5]
- For complex matrices, extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate and concentrate the analyte.[4]

## GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point for the analysis of **1-nitrobutane**. Optimization may be required based on the specific instrument and analytical goals.

Parameter	Recommended Setting
Gas Chromatograph	
GC Column	Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 $\mu$ m, or equivalent (5%-phenyl)-methylpolysiloxane stationary phase.[6]
Inlet	Split/Splitless
Inlet Temperature	250 °C
Injection Volume	1 $\mu$ L
Split Ratio	20:1 (can be adjusted based on sample concentration)
Carrier Gas	Helium
Flow Rate	1.2 mL/min (constant flow)
Oven Temperature Program	Initial: 40 °C, hold for 2 minutes Ramp: 10 °C/min to 150 °C Hold: 2 minutes at 150 °C
Mass Spectrometer	
Ion Source	Electron Ionization (EI)
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Electron Energy	70 eV
Acquisition Mode	Full Scan
Scan Range	35 - 150 m/z
Solvent Delay	2 minutes

## Data Presentation

The identification of **1-nitrobutane** is confirmed by its retention time and the fragmentation pattern in the mass spectrum. The molecular weight of **1-nitrobutane** is 103.12 g/mol .[7]

Table 1: Characteristic Mass Spectral Data for **1-Nitrobutane**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
27	31.1	$[C_2H_3]^+$
29	100.0	$[C_2H_5]^+$
39	22.8	$[C_3H_3]^+$
41	90.9	$[C_3H_5]^+$
43	4.3	$[C_3H_7]^+$
55	23.3	$[C_4H_7]^+$
57	87.6	$[C_4H_9]^+$
103	Not typically observed	$[M]^+$ (Molecular Ion)

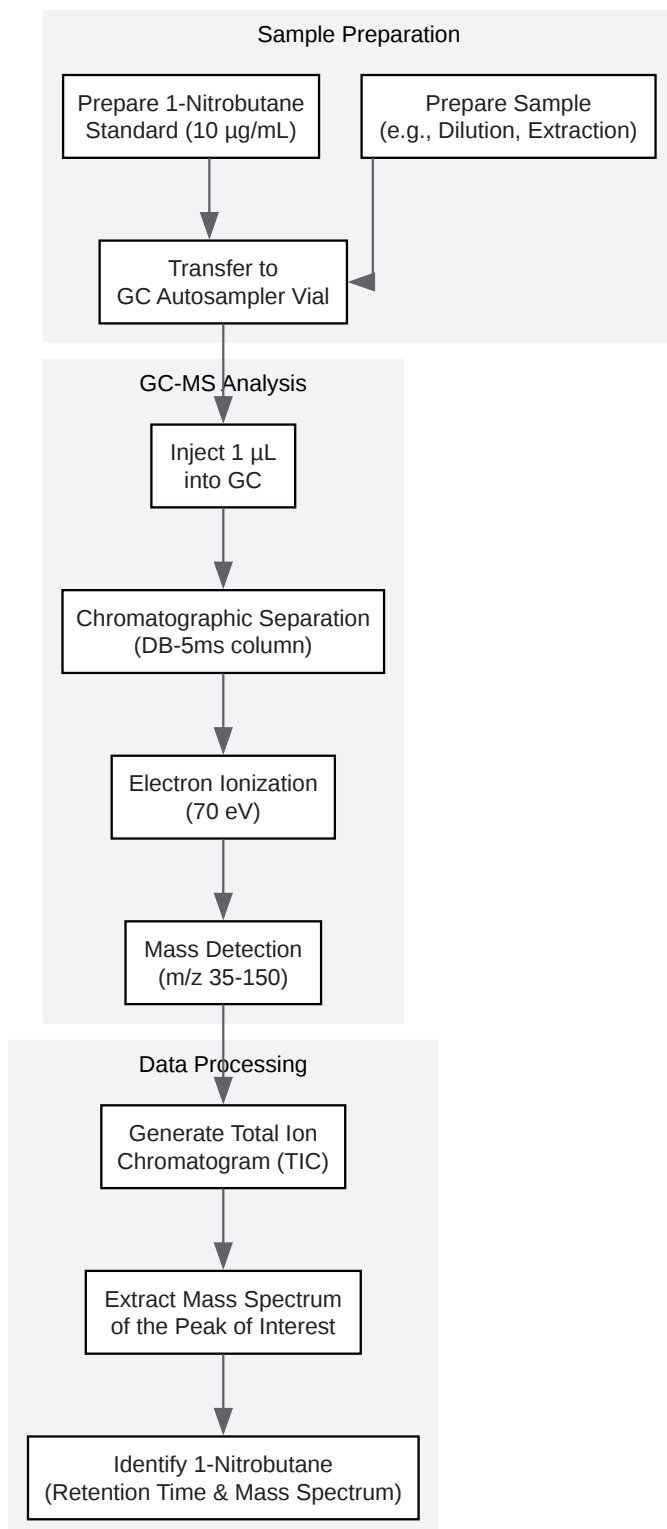
Data sourced from NIST and ChemicalBook.[8][9] The absence or low abundance of the molecular ion peak is common for nitroalkanes due to their facile fragmentation upon electron ionization.

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of **1-nitrobutane**.

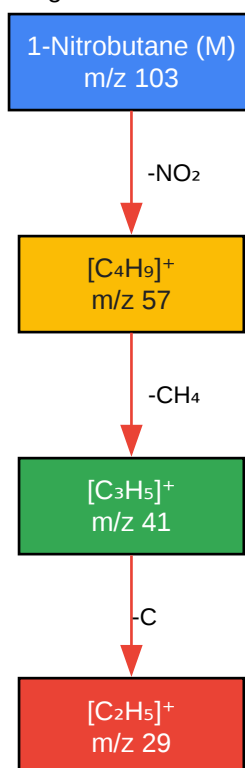
## GC-MS Experimental Workflow for 1-Nitrobutane Analysis

[Click to download full resolution via product page](#)Caption: Workflow for **1-Nitrobutane** analysis by GC-MS.

## Fragmentation Pathway

The following diagram illustrates a simplified logical relationship of the fragmentation of **1-nitrobutane** in the mass spectrometer.

Simplified Fragmentation of 1-Nitrobutane



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Caption: Fragmentation of **1-Nitrobutane** in EI-MS.

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## References

- 1. [impactfactor.org](http://impactfactor.org) [[impactfactor.org](http://impactfactor.org)]
- 2. [mdpi.com](http://mdpi.com) [[mdpi.com](http://mdpi.com)]

- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. epa.gov [epa.gov]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. agilent.com [agilent.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. gcms.cz [gcms.cz]
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